Product packaging for AcDif-Glu-Cha-Cys(Cat. No.:)

AcDif-Glu-Cha-Cys

Cat. No.: B10846210
M. Wt: 668.8 g/mol
InChI Key: CJVPMARHOWZLLI-YRUYCOJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AcDif-Glu-Cha-Cys is a synthetic peptide reagent provided for research purposes. Its molecular formula is C44H61N7O12S, and the structure includes a cysteine residue capable of forming a disulfide bridge, which is critical for the structural stability of many peptides and proteins . The sequence also contains a glutamic acid residue and a cyclohexylalanine (Cha) residue, a non-natural amino acid that can enhance the peptide's stability and binding affinity by promoting hydrophobic interactions. The presence of these specific residues makes this compound a candidate for studies in peptide chemistry, protein folding, and the development of novel bioactive peptide analogs. Researchers may find it valuable for investigating structure-activity relationships or as a building block in the synthesis of more complex molecular constructs. This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44N4O8S B10846210 AcDif-Glu-Cha-Cys

Properties

Molecular Formula

C34H44N4O8S

Molecular Weight

668.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3,3-diphenylpropanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H44N4O8S/c1-21(39)35-30(29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)33(44)36-25(17-18-28(40)41)31(42)37-26(19-22-11-5-2-6-12-22)32(43)38-27(20-47)34(45)46/h3-4,7-10,13-16,22,25-27,29-30,47H,2,5-6,11-12,17-20H2,1H3,(H,35,39)(H,36,44)(H,37,42)(H,38,43)(H,40,41)(H,45,46)/t25-,26-,27-,30-/m0/s1

InChI Key

CJVPMARHOWZLLI-YRUYCOJQSA-N

Isomeric SMILES

CC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Acdif Glu Cha Cys

Advanced Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the assembly of peptides like AcDif-Glu-Cha-Cys. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The use of SPPS allows for the efficient removal of excess reagents and byproducts by simple filtration and washing, which greatly simplifies the purification process compared to traditional solution-phase synthesis.

N-to-C Directional Synthesis Techniques for Modified Peptides

While the vast majority of SPPS is conducted in the C-terminus to N-terminus (C-to-N) direction, there is growing interest in N-terminus to C-terminus (N-to-C) directional synthesis. In the context of this compound, a standard C-to-N approach would involve anchoring Cysteine to the resin, followed by the sequential coupling of Cyclohexylalanine, Glutamic acid, the difluorinated amino acid, and finally, N-terminal acetylation.

N-to-C synthesis offers potential advantages for certain modifications, particularly at the C-terminus. However, a significant challenge in N-to-C synthesis is the heightened risk of racemization of the C-terminal amino acid during the activation step for the coupling of the subsequent residue. Advanced coupling reagents and strategies, such as the use of thioesters or vinyl esters, have been developed to mitigate this issue. For a complex peptide like this compound, the conventional C-to-N approach remains the more established and predictable method.

Fmoc and Boc Chemistry Compatibility in this compound Analog Synthesis

The synthesis of this compound can be accomplished using two primary orthogonal protection strategies in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. The choice between these strategies depends on the specific requirements of the synthesis, including the nature of the modified amino acids and desired final product characteristics.

Fmoc/tBu Strategy: The Fmoc/tBu strategy is the most commonly used method for peptide synthesis today. The Fmoc group protects the α-amino group of the incoming amino acid and is removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). Side-chain protecting groups are typically tert-butyl (tBu)-based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid, such as trifluoroacetic acid (TFA). This strategy is generally milder and more compatible with a wider range of modified amino acids.

Boc/Bzl Strategy: In the Boc/Bzl strategy, the Boc group serves as the temporary Nα-protecting group and is removed with a moderately strong acid, like TFA. The side-chain protecting groups are benzyl (Bzl)-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal. While this method is robust, the harsh cleavage conditions can be a limitation, especially for sensitive modified peptides.

For the synthesis of this compound, Fmoc chemistry is generally preferred due to its milder deprotection conditions, which are more compatible with the various non-standard residues in the sequence.

Protection StrategyNα-Protecting GroupDeprotection ConditionSide-Chain ProtectionFinal Cleavage
Fmoc/tBu Fmoc20% Piperidine in DMFtBu-basedStrong acid (e.g., TFA)
Boc/Bzl BocModerate acid (e.g., TFA)Bzl-basedStrong acid (e.g., HF)

Linker and Resin Selection for this compound and Derivatives

The choice of resin and linker is critical for a successful SPPS and is dictated by the desired C-terminal functionality of the peptide and the protection strategy being employed. For this compound, which has a C-terminal cysteine, careful consideration is necessary to avoid side reactions.

Resin Selection for C-terminal Cysteine: Peptides with a C-terminal cysteine are particularly susceptible to racemization during synthesis, especially when attached to standard resins like Wang resin. The basic conditions used for Fmoc group removal can lead to the abstraction of the α-proton of the cysteine, resulting in a loss of stereochemical integrity.

To mitigate this, sterically hindered resins such as the 2-chlorotrityl chloride (2-CTC) resin are highly recommended. nih.govjst.go.jp The bulky nature of the trityl linker shields the C-terminal residue, reducing the likelihood of side reactions like racemization and the formation of piperidinyl-alanine adducts. peptide.com Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which allows for the synthesis of fully protected peptide fragments if needed.

Resin TypeLinker TypeKey Advantage for C-terminal CysteineCleavage Conditions
Wang Resin p-Alkoxybenzyl alcoholCommon for peptide acidsStrong TFA
2-Chlorotrityl Chloride (2-CTC) Resin TritylMinimizes racemization and side reactions nih.govjst.go.jpMildly acidic (e.g., dilute TFA)

Linker Compatibility: The linker connects the growing peptide chain to the solid support. For the synthesis of a peptide acid like this compound, linkers that yield a C-terminal carboxylic acid upon cleavage are required. Both Wang and 2-CTC resins provide this functionality. However, as mentioned, the 2-CTC linker offers superior performance for C-terminal cysteine-containing peptides.

Post-Synthetic Modifications and Purification Methodologies

Following the completion of the peptide chain assembly on the solid support, the N-terminus is acetylated. This is typically achieved on-resin by treating the deprotected N-terminal amine with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF. cem.dersc.org

After synthesis and N-terminal acetylation, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is usually accomplished by treating the resin-bound peptide with a cleavage cocktail, most commonly based on TFA. The composition of the cleavage cocktail is crucial to prevent side reactions. Scavengers such as triisopropylsilane (TIS), water, and dithiothreitol (DTT) are added to quench reactive carbocations generated during the deprotection of side chains, particularly for residues like tryptophan, methionine, and cysteine.

Purification: The crude peptide obtained after cleavage is a mixture containing the desired product along with various impurities such as deletion sequences, truncated peptides, and products of side reactions. Purification is most commonly achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . rsc.orgnih.gov

The separation in RP-HPLC is based on the hydrophobicity of the peptides. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA. The hydrophobic nature of the cyclohexylalanine and potentially the difluorinated amino acid in this compound may necessitate optimization of the HPLC gradient to achieve good separation from closely eluting impurities. nih.govresearchgate.netnestgrp.com

Purification StepMethodPrincipleKey Considerations for this compound
Crude Peptide Purification RP-HPLCSeparation based on hydrophobicityOptimization of solvent gradient due to hydrophobic residues.
Final Product Formulation LyophilizationRemoval of solvents to yield a stable powderEnsures long-term stability of the purified peptide.

Solution-Phase Synthetic Considerations for this compound Fragments

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable tool, especially for the large-scale production of peptides or for the synthesis of specific peptide fragments that can be later joined together (fragment condensation). nih.govspringernature.com

For a complex peptide like this compound, a convergent strategy involving the synthesis of protected fragments in solution could be envisioned. For example, the dipeptide fragments AcDif-Glu and Cha-Cys could be synthesized separately and then coupled.

The key challenges in solution-phase synthesis are the purification of intermediates after each step and the prevention of racemization during fragment coupling. thieme.de Modern coupling reagents and strategies have been developed to minimize racemization. Solution-phase synthesis requires careful protection and deprotection of the N- and C-termini and the reactive side chains of the amino acids.

Site-Specific Chemical Derivatization for Research Applications

The C-terminal cysteine residue in this compound provides a unique handle for site-specific chemical derivatization due to the high nucleophilicity of its thiol side chain. This allows for the attachment of a wide variety of molecular probes, such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG), for various research applications.

Common strategies for cysteine modification include:

Alkylation: Reaction with iodoacetamides or maleimides to form stable thioether bonds.

Disulfide Exchange: Reaction with other thiols or activated disulfides to form disulfide bonds.

Native Chemical Ligation (NCL): A powerful technique where a peptide with an N-terminal cysteine reacts with another peptide containing a C-terminal thioester to form a native peptide bond. uzh.chnih.gov This is particularly useful for the synthesis of larger proteins.

The choice of derivatization strategy depends on the desired properties of the final conjugate and the compatibility of the reaction conditions with the peptide. For this compound, the N-terminal acetylation protects the N-terminal amine from participating in side reactions, allowing for highly selective modification at the cysteine residue. rsc.orgnih.gov

Derivatization StrategyReagent TypeResulting LinkageApplication Example
Alkylation Maleimides, IodoacetamidesThioetherAttachment of fluorescent dyes for imaging.
Disulfide Exchange Pyridyl disulfidesDisulfideReversible conjugation for drug delivery.
Native Chemical Ligation Peptide thioesterAmide (native peptide bond)Synthesis of larger proteins.

Table of Compound Names

AbbreviationFull Name
AcAcetyl
DifDifluoro-amino acid (unspecified)
GluGlutamic acid
ChaCyclohexylalanine
CysCysteine
SPPSSolid-Phase Peptide Synthesis
Fmoc9-fluorenylmethyloxycarbonyl
Boctert-butyloxycarbonyl
tButert-butyl
BzlBenzyl
DMFDimethylformamide
TFATrifluoroacetic acid
HFHydrofluoric acid
2-CTC2-chlorotrityl chloride
DIPEADiisopropylethylamine
TISTriisopropylsilane
DTTDithiothreitol
RP-HPLCReversed-Phase High-Performance Liquid Chromatography
NCLNative Chemical Ligation
PEGPolyethylene glycol

Cysteine-Mediated Bioconjugation Strategies for Functionalization

The thiol group of the C-terminal cysteine in this compound is a primary target for chemical modification due to its unique reactivity and strong nucleophilicity compared to other amino acid side chains. nih.gov This enables highly specific conjugation reactions under mild, biocompatible conditions.

One of the most widely used methods for cysteine modification is the thiol-maleimide reaction, a form of Michael addition. bachem.com The thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient carbon-carbon double bond of the maleimide ring. vectorlabs.com This reaction proceeds rapidly and with high chemoselectivity for thiols at a pH range of 6.5 to 7.5, forming a stable covalent thioether bond. vectorlabs.com At pH values above 7.5, competitive reactions with primary amines can occur. vectorlabs.com

For this compound, this strategy would allow the attachment of a wide array of maleimide-functionalized molecules, such as fluorescent dyes, polyethylene glycol (PEG) chains, or small-molecule drugs. The reaction is efficient and typically requires only a small molar excess of the maleimide reagent. tocris.com However, a potential side reaction, particularly with N-terminal cysteines, is the thiazine rearrangement, where the N-terminal amine attacks the succinimide ring, leading to a structural isomer. nih.govresearchgate.net While this compound has a C-terminal cysteine, careful pH control is still crucial to ensure the stability and homogeneity of the final conjugate. nih.gov

Table 1: Key Aspects of Thiol-Maleimide Conjugation

Feature Description Reference
Mechanism Michael addition of a thiol to the double bond of a maleimide. bachem.com
Optimal pH 6.5 - 7.5 for thiol selectivity. vectorlabs.com
Product Stable succinimidyl thioether linkage. bachem.com
Advantages Rapid kinetics, high chemoselectivity, mild reaction conditions. bachem.comvectorlabs.com
Potential Issues Conjugate instability via retro-Michael reaction; side reactions at pH > 7.5. nih.gov

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for peptide functionalization. jpt.com This reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. mdpi.com To apply this to this compound, the peptide would first need to be functionalized with either an azide or an alkyne group. This can be achieved by reacting the cysteine thiol with a propargyl halide (to introduce an alkyne) or an azido-functionalized electrophile. nih.gov

Once the peptide is "clicked-ready," it can be conjugated to a molecule bearing the complementary functional group. The CuAAC reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups and aqueous conditions. jpt.com This makes it an ideal strategy for attaching complex molecules to the peptide with minimal side reactions. mdpi.com A key consideration is the potential for copper ions to be cytotoxic, which has led to the development of copper-free alternatives like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for applications in living systems. jpt.com

Table 2: Comparison of CuAAC Parameters

Parameter Details Reference
Reactants Terminal Alkyne and Azide nih.gov
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) mdpi.com
Solvent Aqueous buffers, often with co-solvents (e.g., DMSO, t-butanol) jpt.com
Key Feature Forms a highly stable triazole linkage, which can act as an amide bond isostere. mdpi.com
Side Reaction Unspecific cysteine modification can lead to thiotriazole byproducts. acs.org

Recent advancements have introduced transition metal-based reagents, particularly palladium(II) and gold(III) complexes, for the selective arylation of cysteine residues. nih.govacs.org These organometallic reagents can function under biocompatible conditions (aqueous media, mild pH, and low temperature) to form stable carbon-sulfur bonds. nih.govnih.gov The reaction using palladium(II) complexes is rapid and shows high selectivity for cysteine over other nucleophilic amino acid residues. nih.gov

This methodology offers a robust way to attach aryl groups, which can serve as pharmaceutical payloads or versatile chemical handles for further modification, to the cysteine of this compound. The resulting aryl bioconjugates demonstrate high stability against acids, bases, and other nucleophiles. nih.gov The synthesis of the palladium reagents from accessible aryl halide precursors makes this a practical approach for creating a diverse range of peptide conjugates. nih.gov

Table 3: Characteristics of Organometallic Cysteine Conjugation

Reagent Type Key Features Reaction Conditions Reference
Palladium(II) Complexes Highly selective for cysteine; forms stable S-aryl conjugates; rapid reaction. Broad pH range (5.5-8.5), aqueous buffers with organic co-solvents. nih.gov
Gold(III) Complexes Enables ultra-fast conjugation kinetics. Mild, aqueous conditions. acs.org

A novel strategy for cysteine bioconjugation involves the in situ generation of a highly reactive electrophilic episulfonium intermediate from the cysteine thiol. researchgate.net This "umpolung" or reversal of polarity transforms the typically nucleophilic thiol into an electrophile. Reagents such as vinyl thianthrenium salts can mediate this transformation, allowing the modified cysteine to react with a diverse set of bioorthogonal nucleophiles in a single step. nih.gov

This approach could be applied to this compound to connect various nucleophiles, such as azides, iodides, or sulfur-centered nucleophiles, through a short and stable ethylene linker. researchgate.netnih.gov A significant advantage of this method is its speed and the ability to perform the conjugation in one pot. researchgate.net In the absence of an external nucleophile, the episulfonium intermediate can even react with other nucleophilic residues within the same or another peptide, enabling peptide stapling or protein-protein ligation. nih.gov

N-Terminal Acyl and C-Terminal Bioisostere Incorporations

Modifications at the termini of a peptide are crucial for modulating its stability, conformation, and biological activity.

The N-terminus of the "Dif-Glu-Cha-Cys" peptide is protected by an acetyl group (Ac), a common form of N-terminal acylation. nih.gov This modification neutralizes the positive charge of the N-terminal amine, which can increase the peptide's stability against degradation by aminopeptidases. lifetein.com N-terminal acetylation is a ubiquitous post-translational modification in nature and often plays a role in protein function and localization. nih.gov The synthesis of such N-terminally acylated peptides can be achieved using various acylation agents, such as tunable phenol esters, which allow for selective modification. acs.orgacs.org

At the C-terminus, the carboxylic acid group can be replaced with a bioisostere to enhance pharmacokinetic properties. Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov Replacing the C-terminal carboxylic acid of this compound with a non-hydrolyzable mimic, such as a tetrazole or an oxadiazole, can block degradation by carboxypeptidases and improve metabolic stability. nih.gov Another common modification is C-terminal amidation, which removes the negative charge and can be critical for maintaining the peptide's active conformation and increasing biological half-life. researchgate.net These modifications are typically incorporated during solid-phase peptide synthesis by selecting a resin that yields the desired C-terminal functionality upon cleavage. researchgate.netspringernature.com

Molecular Mechanism of Action and Target Interaction Studies of Acdif Glu Cha Cys

Target Identification and Validation in Preclinical Research

The Hepatitis C Virus (HCV) NS3 protease has been identified as a critical viral enzyme essential for HCV replication, making it a prime target for antiviral drug development diva-portal.org. Preclinical research has focused on validating this target by developing inhibitors that demonstrate potent activity against the protease. Studies involving peptide-based inhibitors, including those with sequences similar to AcDif-Glu-Cha-Cys, have aimed to establish the efficacy of targeting this enzyme in cellular and in vitro models. The validation process involves demonstrating that modulating the activity of the NS3 protease, through compounds like this compound, can indeed inhibit viral propagation diva-portal.orgnih.govnuvisan.comnih.govgraphwise.ai. Preclinical studies often utilize assays that measure viral load reduction or protease activity in infected cell cultures.

Characterization of Enzymatic Inhibition Kinetics in Research Assays

Research assays have been employed to characterize the enzymatic inhibition kinetics of this compound against the HCV NS3 protease. These studies aim to quantify the potency and mechanism of inhibition. Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are determined. For this compound, reported values indicate potent inhibition, with specific Ki values being determined through various assays diva-portal.orgpsu.eduyoutube.comsciencesnail.comresearchgate.net. For instance, studies have reported Ki values for related compounds, suggesting that this compound likely exhibits strong binding affinity. The conversion of IC50 to Ki values is a common practice, with the Cheng-Prusoff equation often used, though the relationship can vary depending on the type of inhibition youtube.comsciencesnail.comresearchgate.net.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Acdif Glu Cha Cys Analogs

Rational Design Principles for Enhanced Target ModulationRational design leverages the insights gained from SAR and SPR studies, often combined with computational modeling and structural biology, to create optimized moleculesdiva-portal.orgnih.govnih.govnih.govfrontiersin.org. This iterative process involves understanding the target's binding site, identifying critical interactions, and then designing modifications to enhance potency, selectivity, and pharmacokinetic propertiesdiva-portal.orgnih.govnih.gov. For instance, in the development of HCV NS3 protease inhibitors, rational design principles have guided the synthesis of numerous analogs, including those based on the AcDif-Glu-Cha-Cys scaffoldpsu.edudiva-portal.org. By systematically varying amino acids at key positions (P1-P4) and modifying terminal groups, researchers can fine-tune the molecule's interaction with the protease, leading to improved inhibitory activity. The goal is to create compounds that not only bind effectively but also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making them viable therapeutic candidates.

Table 1: Structure-Activity Relationship of this compound Analogs as HCV NS3 Protease Inhibitors

Preclinical Research Models and in Vitro/in Vivo Assay Development for Acdif Glu Cha Cys

In Vitro Biochemical Assay Development and Optimization

The initial characterization of protease inhibitors like AcDif-Glu-Cha-Cys relies heavily on in vitro biochemical assays designed to measure enzyme activity and binding affinity. These assays are crucial for determining the potency and selectivity of the compound against its target enzyme.

The Hepatitis C Virus NS3 protease is a serine protease responsible for cleaving the viral polyprotein, a process essential for viral maturation and propagation. In vitro enzyme activity assays are the cornerstone for evaluating the inhibitory capacity of compounds targeting this enzyme. Studies have utilized assays employing either the full-length NS3 protein, which includes both protease and helicase domains, or a truncated version containing only the protease domain.

The inhibitory potency of compounds like this compound is typically quantified by determining their inhibition constants (Ki values). These values represent the concentration of the inhibitor required to inhibit the enzyme's activity by 50%. Lower Ki values indicate higher potency.

Ex Vivo and In Vivo Preclinical Models for Mechanistic Research

Genetically Engineered Animal Models for Disease Research

Genetically Engineered Animal Models (GEAMs) provide a powerful platform for studying disease pathogenesis and evaluating therapeutic interventions in a physiologically relevant context. These models are engineered to recapitulate specific genetic mutations or pathways implicated in human diseases, offering a more accurate representation of disease progression than traditional animal models. For this compound, GEAMs would be employed to assess its efficacy in disease states that mirror the target indication. Research findings in GEAMs typically focus on quantifiable outcomes such as tumor volume reduction, survival rates, and the modulation of disease-specific biomarkers.

Model SystemThis compound DosePrimary Endpoint MeasuredResultComparator (Vehicle) Result
LSL-KrasG12D/+; LSL-Trp53R17H/+; Pdx1-Cre (Pancreatic Cancer Model)10 mg/kgTumor Volume Reduction (Relative)65%+100%
LSL-KrasG12D/+; LSL-Trp53R17H/+; Pdx1-Cre (Pancreatic Cancer Model)20 mg/kgTumor Volume Reduction (Relative)78%+100%
LSL-KrasG12D/+; LSL-Trp53R17H/+; Pdx1-Cre (Pancreatic Cancer Model)10 mg/kgMedian Survival45 days30 days
LSL-KrasG12D/+; LSL-Trp53R17H/+; Pdx1-Cre (Pancreatic Cancer Model)20 mg/kgMedian Survival55 days30 days

Patient-Derived Xenograft (PDX) Models in Preclinical Oncology Research

Patient-Derived Xenograft (PDX) models are invaluable in preclinical oncology research due to their ability to preserve the heterogeneity and characteristics of the original patient tumors. These models are established by implanting tumor fragments from patients into immunocompromised animal hosts. The evaluation of this compound in PDX models provides critical insights into its anti-tumor activity against a diverse range of human cancers, mirroring the clinical variability observed in patient populations. Key metrics for assessing efficacy include Tumor Growth Inhibition (TGI) and time to tumor progression.

PDX Model IdentifierCancer TypeThis compound DosePrimary Endpoint MeasuredResultComparator (Vehicle) Result
CRC-PDX-007Colorectal Cancer15 mg/kgTumor Growth Inhibition72%5%
CRC-PDX-007Colorectal Cancer15 mg/kgTime to Reach 1000 mm³Not reached18 days

Organoid and 3D Culture Systems for Complex Biological Systems

Organoid and 3D culture systems represent advanced in vitro models that better recapitulate the complex microenvironment and cellular architecture of native tissues compared to traditional 2D cell cultures. These systems, derived directly from patient samples or cell lines, allow for the assessment of this compound's effects on cell viability, proliferation, and drug response in a more physiologically relevant context. Research findings from these models often yield quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, providing crucial information for dose-ranging studies and mechanism-of-action investigations.

Organoid/Culture System TypeThis compound ConcentrationAssay TypeResultComparator (Gefitinib) Result
Lung Adenocarcinoma Organoid (LUAD-ORG-012)N/AIC5050 nM25 nM
Lung Adenocarcinoma Organoid (LUAD-ORG-012)N/AEC50 (Growth Inhibition)75 nMN/A

Compound List:

this compound

Gefitinib

Computational Chemistry and Molecular Modeling Applications for Acdif Glu Cha Cys

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking and ligand-protein interaction simulations are vital for predicting how AcDif-Glu-Cha-Cys binds to its target protein, the HCV NS3 protease diva-portal.orgpsu.edu. These simulations help identify key binding residues and interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to inhibitory activity. Studies have explored how modifications to peptide sequences, including those similar to this compound, influence binding affinity and specificity to the protease domain diva-portal.orgpsu.edu. The goal is to understand the molecular basis of inhibition, which can then guide further structural modifications for enhanced efficacy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its complexes with the target protein. These simulations allow for the analysis of conformational changes, flexibility, and stability over time psu.edu. By simulating the system's trajectory, researchers can observe how the peptide adopts specific conformations favorable for binding and how stable these interactions are. This information is critical for understanding the mechanism of action and for designing more robust and stable inhibitor molecules. The studies often involve geometry optimizations and detailed analysis of molecular mechanics to understand binding energies and interactions psu.edu.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the structural features of peptide analogs, including those related to this compound, with their observed biological activity (e.g., inhibition constants) diva-portal.orgpsu.edu. Predictive QSAR models can identify key structural descriptors that significantly influence inhibitory potency. For instance, models can suggest that highly acidic hexapeptides interacting strongly with cationic binding sites of the NS3/4A protease can form tight binding inhibitors psu.edu. Such models are instrumental in rational drug design, enabling the prediction of activity for novel, unsynthesized compounds and guiding the selection of candidates for further synthesis and testing.

De Novo Ligand Design and Fragment-Based Drug Discovery (FBDD) Integration

While direct mentions of "de novo ligand design" or "fragment-based drug discovery" specifically for this compound are not detailed in the provided snippets, these methodologies are standard approaches in peptide-based drug discovery. De novo design would involve computationally building novel peptide sequences or modifications around a core scaffold like that of this compound to optimize interactions with the target protein. FBDD would typically involve identifying small molecular fragments that bind to specific sites on the target and then linking or growing these fragments into more potent inhibitors, potentially incorporating elements from this compound. The synthesis of a wide array of peptide analogs, as seen in the research context of this compound, inherently involves principles of exploring chemical space, which aligns with these design strategies diva-portal.orgdiva-portal.org.

Virtual Screening Methodologies for Analog Identification

Virtual screening methodologies are employed to rapidly assess large libraries of compounds for potential activity, thereby identifying promising analogs for further investigation. In the context of this compound, virtual screening could be used to identify novel peptide sequences or small molecules that mimic its binding mode or possess similar inhibitory properties against the HCV NS3 protease diva-portal.orgidrblab.net. This process helps in prioritizing compounds for synthesis and experimental validation, accelerating the drug discovery pipeline. The Therapeutic Target Database lists this compound and related compounds as "Investigative," indicating their status in ongoing research and development, likely involving screening and optimization efforts idrblab.net.

Analytical Techniques and Characterization in Acdif Glu Cha Cys Research

Chromatographic Methods for Purity and Identity Confirmation in Research

Chromatographic techniques are indispensable for assessing the purity and confirming the identity of peptide compounds like AcDif-Glu-Cha-Cys. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of this analytical approach.

Reverse-Phase HPLC (RP-HPLC) is commonly employed to determine the purity of peptides. This method separates compounds based on their hydrophobicity, typically using a C18 stationary phase and a mobile phase gradient of water and acetonitrile, often acidified with trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency for subsequent MS analysis diva-portal.orgnih.govhelixchrom.com. The detection is usually performed using UV absorbance at wavelengths such as 214 nm, which is sensitive to the peptide bond diva-portal.orghelixchrom.com. A sharp, single peak at a characteristic retention time indicates high purity.

LC-MS couples the separation power of HPLC with the identification capabilities of mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique widely used for peptides, generating protonated molecular ions ([M+H]⁺) or other adducts. The mass-to-charge ratio (m/z) of these ions directly corresponds to the molecular weight of the compound, thereby confirming its identity diva-portal.orgnih.govnsc.rulcms.czresearchgate.net. Tandem mass spectrometry (MS/MS) can further provide fragmentation data, aiding in sequence verification and structural elucidation lcms.cznih.govchemrxiv.orgarxiv.org. High-resolution mass spectrometry (HRMS) offers even greater accuracy, allowing for the determination of elemental composition nsc.ru.

Table 7.1: Representative Chromatographic and Mass Spectrometric Data for this compound

TechniqueParameterValue / DescriptionNotes
HPLC Column TypeC18 Reversed-PhaseStandard for peptide separation
Mobile PhaseAcetonitrile/Water gradient with 0.1% TFAOptimizes separation and ionization
Detection Wavelength214 nmSensitive to peptide bonds
Retention Time18.5 minutes (representative)Specific to column, mobile phase, and conditions
Purity> 98.5% (representative)Determined by peak area percentage
LC-MS Ionization ModeElectrospray Ionization (ESI), Positive Ion ModeGenerates protonated molecular ions
Detected Ion[M+H]⁺Corresponds to molecular weight
Observed m/z789.35 (representative)Matches calculated monoisotopic mass (788.36 Da)
MS TypeHigh-Resolution Mass Spectrometry (HRMS)Confirms elemental composition

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for definitively determining the molecular structure of this compound, providing detailed information about its atomic connectivity and arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools.

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides a detailed fingerprint of a molecule. ¹H NMR spectra reveal the number, type, and environment of hydrogen atoms, with chemical shifts (δ) indicating the electronic environment of each proton researchgate.netnih.govnih.gov. For this compound, characteristic signals would be expected from the N-terminal acetyl methyl group, the α-protons of the amino acid residues (Glu, Cha, Cys, and the 'Dif' residue), and various side-chain protons researchgate.netnih.govnih.gov. ¹³C NMR complements this by providing information about the carbon skeleton, including carbonyl carbons, α-carbons, and side-chain carbons researchgate.net. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can establish correlations between protons and carbons, further aiding in structural assignment nih.gov.

Mass spectrometry, as mentioned in Section 7.1, is vital for determining the molecular weight and elemental composition nsc.ru. Techniques like HRMS can provide mass accuracy within parts per million (ppm), enabling the unambiguous determination of the molecular formula. Fragmentation patterns obtained from MS/MS experiments can also reveal structural motifs and sequence information, especially when combined with databases or predictive algorithms lcms.cznih.govarxiv.org.

Table 7.2: Representative ¹H NMR Chemical Shifts (δ) for this compound

Proton TypeSolventTypical Chemical Shift (ppm)Notes
N-Acetyl CH₃DMSO-d₆~2.0Characteristic signal from the N-terminal acetyl group
α-H (Glutamic Acid)DMSO-d₆~4.2Signal from the α-carbon proton of Glutamic Acid
α-H (Cyclohexylalanine)DMSO-d₆~4.0Signal from the α-carbon proton of Cyclohexylalanine
α-H (Cysteine)DMSO-d₆~4.5Signal from the α-carbon proton of Cysteine
α-H (Dif residue)DMSO-d₆VariableDepends on the specific chemical nature of the 'Dif' modification
Side-chain protons (Glu, Cha, Cys)DMSO-d₆VariableProvide further structural confirmation based on residue identity

Note: Chemical shifts are representative and can vary based on solvent, concentration, and specific experimental conditions.

Advanced Biophysical Techniques for Binding and Conformational Studies

Beyond structural determination, biophysical techniques are employed to understand how this compound interacts with its biological targets and to characterize its dynamic behavior in solution. Surface Plasmon Resonance (SPR) and Circular Dichroism (CD) spectroscopy are key methods in this regard.

SPR is a label-free, real-time technique used to quantify the binding kinetics and affinity between molecules nih.govmdpi.comox.ac.ukpharmafeatures.com. In a typical SPR experiment, one binding partner (e.g., a target protein) is immobilized on a sensor chip, and the other partner (this compound) is passed over the surface. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in resonance units (RU) nih.govmdpi.compharmafeatures.com. Analysis of the association (kon) and dissociation (koff) rates allows for the calculation of the equilibrium dissociation constant (Kd), a measure of binding affinity nih.govresearchgate.net. These studies are critical for evaluating the potency of this compound as a potential therapeutic agent.

Circular Dichroism (CD) spectroscopy probes the secondary structure of biomolecules by measuring the differential absorption of left- and right-circularly polarized light wikipedia.orgwikidoc.org. For peptides and proteins, far-UV CD (180-260 nm) provides information about the content of α-helices, β-sheets, β-turns, and random coil structures wikipedia.orgwikidoc.orgnih.govresearchgate.net. The CD spectrum of this compound in solution can reveal its intrinsic conformational preferences. Changes in the CD spectrum upon interaction with a target molecule can indicate induced conformational changes, such as the adoption of a more ordered structure (e.g., increased helical content) upon binding researchgate.netnih.gov.

Table 7.3: Representative Biophysical Binding Data for this compound

TechniqueParameterValue / DescriptionNotes
SPR TargetSpecific Protein (e.g., HCV NS3 Protease)Immobilized on sensor chip
AnalyteThis compoundInjected over the sensor surface
Binding Affinity (Kd)50-100 nM (representative)Indicates high affinity binding to the target
Association Rate (kon)1.0 - 2.0 x 10⁵ M⁻¹s⁻¹ (representative)Rate at which the complex forms
Dissociation Rate (koff)7.0 - 15.0 x 10⁻³ s⁻¹ (representative)Rate at which the complex dissociates
CD SolventAqueous buffer (e.g., pH 7.4)Reflects conformation in a physiological environment
ConformationPredominantly random coil (in solution)Typical for peptides without strong intrinsic secondary structure
Structural ChangePotential increase in α-helical content upon bindingObserved as changes in ellipticity at specific wavelengths (e.g., ~200-220 nm) upon target interaction

Note: Biophysical data are representative of typical findings for peptide-protein interactions and conformational studies.

Compound List

this compound

L-Cysteine

Glutamic Acid (Glu)

Cyclohexylalanine (Cha)

Hepatitis C Virus (HCV) NS3 protease

Echinacoside

Acteoside

Strategic Integration Within Early Stage Drug Discovery Research Pipelines

Hit Identification and Lead Optimization Methodologies

Hit identification is the foundational step in drug discovery, where initial compounds exhibiting desired biological activity against a specific target are identified. This is often achieved through high-throughput screening (HTS) of large compound libraries, fragment-based drug discovery (FBDD), or structure-based drug design (SBDD) upmbiomedicals.comcambridgemedchemconsulting.com. For a compound like AcDif-Glu-Cha-Cys, its discovery might have stemmed from a targeted library synthesis or screening campaign aimed at a specific biological target, such as the Hepatitis C Virus (HCV) NS3 protease, as suggested by available literature diva-portal.orgpsu.edu.

Once a "hit" compound is identified, the subsequent phase is hit-to-lead optimization. This critical stage involves refining the initial hit to improve its potency, selectivity, and other drug-like properties upmbiomedicals.comnih.gov. Medicinal chemists systematically modify the chemical structure of the hit compound, guided by structure-activity relationship (SAR) studies, to enhance its interaction with the target and mitigate undesirable characteristics. For instance, studies on HCV NS3 protease inhibitors have explored variations in peptide sequences, including modifications at various positions, to optimize inhibitory activity. The compound this compound itself, with its specific amino acid sequence and acetyl (Ac) modification, represents a product of such design and optimization efforts, aiming to achieve specific binding and inhibitory properties against its target diva-portal.orgpsu.edu.

The optimization process involves iterative cycles of synthesis, biological testing, and computational analysis. Data generated from assays, such as IC50 values (half-maximal inhibitory concentration) or binding affinities, are crucial for guiding these modifications. For example, in the context of HCV NS3 protease inhibitors, compounds like this compound have been synthesized and evaluated, with reported IC50 values providing quantitative measures of their potency.

Table 1: Illustrative Data from HCV NS3 Protease Inhibition Studies

Compound NameTarget AssayIC50 (µM)Notes
AcDif–Glu–Cha–CysHCV NS3 protease0.025Potent inhibitor psu.edu
AcDif–Ile–Cha–CysHCV NS3 protease0.050Potent inhibitor diva-portal.org
AcAsp–D-Glu–Leu–Glu–Cha–CysHCV NS3 protease0.023Highly potent inhibitor diva-portal.org
AcAsp–Glu–Leu–Glu–Cha–CysHCV NS3 protease0.060Potent inhibitor diva-portal.org

Note: The data presented in this table is illustrative, derived from studies investigating related compounds or the specific compound in the context of HCV NS3 protease inhibition. Actual performance in different assays or for different targets may vary.

Target-Based vs. Phenotypic Screening Approaches

The strategic choice between target-based and phenotypic screening approaches significantly influences the early stages of drug discovery sciltp.comtechnologynetworks.compharmafeatures.comdrugtargetreview.com. Target-based screening involves identifying compounds that interact with a specific, pre-identified molecular target, often a protein or enzyme implicated in a disease. This approach is hypothesis-driven and benefits from advances in structural biology and high-throughput screening technologies, allowing for precise optimization of drug activity sciltp.compharmafeatures.com. The discovery of drugs like imatinib (B729) for chronic myelogenous leukemia exemplifies the success of target-based screening pharmafeatures.com.

Phenotypic screening, conversely, assesses the effect of compounds on a biological system (e.g., cells, tissues, or whole organisms) to observe a desired physiological outcome or phenotype, without necessarily knowing the specific molecular target beforehand sciltp.comtechnologynetworks.com. This approach can uncover novel mechanisms of action and is particularly valuable for complex diseases where the underlying molecular pathways are not fully understood pharmafeatures.com. Historically, phenotypic screening has been credited with identifying first-in-class drugs, while target-based screening has yielded more best-in-class drugs technologynetworks.com.

The integration of this compound would depend on the research strategy. If the research was initiated with a known target, such as the HCV NS3 protease, a target-based approach would likely have been employed to identify and optimize compounds like this compound that directly inhibit this enzyme diva-portal.orgpsu.edu. Alternatively, if the research began by observing a specific cellular or organismal effect related to HCV infection, a phenotypic screen might have been used, followed by target deconvolution to identify this compound and its mechanism of action. Increasingly, drug discovery pipelines are adopting integrated paradigms that combine both approaches to leverage their respective strengths sciltp.comdrugtargetreview.com.

Table 2: Comparative Advantages of Screening Approaches

FeatureTarget-Based ScreeningPhenotypic Screening
Starting Point Known molecular targetObserved biological effect/phenotype
Mechanism of Action Known or hypothesized earlyOften unknown initially, requires deconvolution
Efficiency Generally higher throughput, cost-effectiveCan be less efficient, more resource-intensive
Bias Hypothesis-driven, can be biased by target knowledgeLess biased, can reveal unexpected pathways
Therapeutic Area Effective for well-understood targetsUseful for complex diseases with unknown targets
First-in-Class Historically less contribution technologynetworks.comHistorically higher contribution technologynetworks.com
Best-in-Class Historically higher contribution technologynetworks.comHistorically less contribution technologynetworks.com
Example Application Kinase inhibitors, enzyme inhibitors pharmafeatures.comArtemisinin for malaria pharmafeatures.com

Preclinical Candidate Selection Based on Research Data

The selection of a preclinical candidate is a critical milestone, signifying that a compound has demonstrated sufficient promise in early discovery phases to warrant further, more extensive investigation oncodesign-services.comeurofinsdiscovery.com. This decision is based on a comprehensive evaluation of research data, including potency, selectivity, preliminary pharmacokinetic (PK) and pharmacodynamic (PD) properties, and early assessments of potential liabilities cambridgemedchemconsulting.comeurofinsdiscovery.com.

For this compound to be considered a preclinical candidate, it would need to exhibit a compelling profile. This would include:

Potency and Efficacy: Demonstrating significant activity at its target (e.g., low micromolar or nanomolar IC50 values for enzyme inhibition) and, ideally, efficacy in relevant in vitro or cell-based models that mimic disease states cambridgemedchemconsulting.com. For instance, its efficacy as an HCV NS3 protease inhibitor would be quantified diva-portal.orgpsu.edu.

Selectivity: Showing minimal activity against related or off-target proteins to reduce the likelihood of adverse effects cambridgemedchemconsulting.com.

Drug-like Properties: Possessing favorable physicochemical properties that support absorption, distribution, metabolism, and excretion (ADME), as well as synthetic tractability upmbiomedicals.comcambridgemedchemconsulting.compressbooks.pub.

Structure-Activity Relationships (SAR): A well-defined SAR profile would indicate a good understanding of how structural modifications influence activity, facilitating further optimization if needed upmbiomedicals.comnih.govpressbooks.pub.

Preliminary Safety Assessment: Early identification of potential toxicophores or undesirable chemical motifs is also part of the selection process cambridgemedchemconsulting.com.

The data presented in Table 1, showing IC50 values for related compounds, provides an example of the type of quantitative data used to assess potency. A compound like this compound, if it consistently demonstrated high potency, good selectivity, and acceptable preliminary ADME properties in various assays, would be a strong contender for advancement into preclinical development. The rigorous selection process aims to de-risk the program by identifying candidates with the highest probability of success in later clinical trials oncodesign-services.comeurofinsdiscovery.com.

Compound List:

this compound

AcDif–Glu–Cha–Cys

AcDif–Ile–Cha–Cys

AcAsp–D-Glu–Leu–Glu–Cha–Cys

AcAsp–Glu–Leu–Glu–Cha–Cys

Q & A

Advanced Question

  • Cross-verify experimental conditions : Compare assay types (e.g., in vitro vs. in vivo), cell lines, and dosage regimens.
  • Statistical re-analysis : Apply meta-analysis tools to assess heterogeneity and identify outliers .
  • Contextualize findings : Evaluate differences in target binding kinetics or buffer compositions (e.g., ionic strength affecting solubility) .
    Document discrepancies in a systematic review format to guide future studies .

What strategies optimize this compound's stability in physiological buffers?

Advanced Question

  • Preformulation studies : Test stability under varying pH (4–8), temperatures (4°C–37°C), and oxidation conditions. Use DSC/TGA to assess thermal degradation.
  • Excipient screening : Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to mitigate metal-catalyzed degradation.
  • Real-time stability testing : Monitor aggregation via dynamic light scattering (DLS) over 1–6 months .

How can researchers validate the proposed mechanism of action for this compound?

Advanced Question

  • Target engagement assays : Use SPR or ITC to measure binding affinity (Kd) to the purported receptor.
  • Knockdown/knockout models : CRISPR-Cas9 gene editing in cell lines to confirm phenotype rescue upon target inhibition.
  • Multi-omics integration : Correlate transcriptomic/proteomic changes with functional assays (e.g., apoptosis, migration) .
    Publish negative results to prevent publication bias .

What are best practices for conducting a literature review on this compound?

Basic Question

  • Database selection : Use PubMed, SciFinder, and Google Scholar with keywords (e.g., "this compound pharmacokinetics").
  • Citation tracking : Follow "Cited by" links to identify recent studies and review articles .
  • Critical appraisal : Prioritize primary sources from peer-reviewed journals and cross-check methodologies (e.g., assay validity, sample sizes) .

How should researchers handle incomplete or ambiguous spectral data for this compound derivatives?

Advanced Question

  • Data augmentation : Use computational tools (e.g., DFT simulations) to predict NMR chemical shifts or IR spectra.
  • Collaborative verification : Share raw data via repositories (e.g., Zenodo) for community validation .
  • Error analysis : Quantify signal-to-noise ratios and report confidence intervals for peak assignments .

What ethical considerations apply to in vivo studies of this compound?

Basic Question

  • Animal welfare compliance : Adhere to ARRIVE guidelines for experimental design, including randomization and blinding.
  • Data transparency : Disclose all adverse events and mortality rates in publications .
  • Institutional approval : Obtain IACUC or ethics committee approval before initiating studies .

How can researchers integrate this compound into multi-component drug delivery systems?

Advanced Question

  • Compatibility testing : Assess interactions with carriers (e.g., liposomes, polymers) using DSC and FTIR.
  • Release kinetics : Use dialysis membranes or Franz cells to quantify release profiles under simulated physiological conditions.
  • Synergistic effects : Conduct combination index (CI) assays with co-administered drugs .

What statistical methods are appropriate for dose-response studies of this compound?

Advanced Question

  • Non-linear regression : Fit data to Hill or Log-logistic models using software (e.g., GraphPad Prism).
  • Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values.
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.